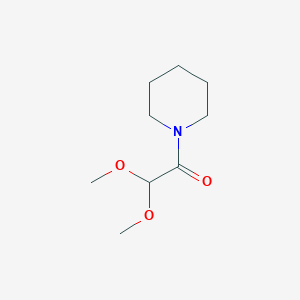

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dimethoxy-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-12-9(13-2)8(11)10-6-4-3-5-7-10/h9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAKEXCQFZNEFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(=O)N1CCCCC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446026 | |

| Record name | 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16695-59-3 | |

| Record name | 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the core chemical properties, synthesis, reactivity, and handling of this compound. Our focus is on providing not just data, but also the causal, field-proven insights necessary for practical application.

Introduction and Strategic Overview

This compound (CAS No. 16695-59-3) is a unique molecule combining a tertiary amide with a protected aldehyde in the form of a dimethyl acetal. Its structure, featuring the common piperidine scaffold, makes it a valuable building block in medicinal chemistry. The piperidine ring is a privileged structure found in numerous pharmaceuticals, and the masked α-keto functionality allows for selective deprotection and subsequent derivatization, offering a strategic advantage in multi-step synthetic campaigns.

This molecule is also known by several synonyms, including:

The primary utility of this compound lies in its ability to serve as a stable precursor to the corresponding α-keto amide, a pharmacophore of significant interest due to its diverse biological activities and its capacity as a reactive handle for bioconjugation or further chemical elaboration.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| CAS Number | 16695-59-3 | [1][2][3] |

| Molecular Formula | C₉H₁₇NO₃ | [3][4][5] |

| Molecular Weight | 187.24 g/mol | [1][3][5] |

| Appearance | Liquid | [1] |

| Boiling Point | 72 °C @ 0.01 mmHg | [3] |

| Density | 1.07 g/cm³ | [] |

| InChI Key | WQAKEXCQFZNEFH-UHFFFAOYSA-N | [1][4][] |

| SMILES | COC(C(=O)N1CCCCC1)OC | [4][] |

| Storage Temperature | Ambient Temperature | [1] |

Synthesis and Mechanistic Considerations

The most direct and logical synthetic route to this compound is the nucleophilic acyl substitution of an activated dimethoxyacetic acid derivative with piperidine. The following workflow represents a robust and scalable laboratory preparation.

Experimental Protocol: Synthesis via Acylation

This protocol describes a self-validating system where reaction progress can be monitored and common pitfalls are addressed.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add piperidine (1.0 eq) and a suitable aprotic solvent such as dichloromethane (DCM). Add a non-nucleophilic base, such as triethylamine (1.1 eq), to act as a scavenger for the HCl byproduct.

-

Causality: Using an aprotic solvent is crucial to prevent hydrolysis of the acid chloride. The excess base ensures that the piperidine nucleophile is not protonated and rendered unreactive by the generated acid.

-

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

-

Causality: The acylation reaction is exothermic. Low-temperature control is essential to minimize side reactions and prevent thermal degradation of the starting materials or product.

-

-

Reagent Addition: Dissolve dimethoxyacetyl chloride (1.05 eq) in DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred piperidine solution over 30-60 minutes.

-

Causality: Slow, dropwise addition maintains temperature control and prevents a rapid, uncontrolled exotherm. A slight excess of the acid chloride ensures complete consumption of the piperidine starting material.

-

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the piperidine spot is no longer visible.

-

Workup and Purification:

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude oil via vacuum distillation or flash column chromatography on silica gel to obtain the final product as a pure liquid.

-

Spectroscopic Characterization

While detailed experimental spectra are proprietary, the structural features of this compound allow for a reliable prediction of its key spectroscopic signals. This serves as a benchmark for quality control.

| Spectroscopic Data Type | Predicted Values / Characteristics |

| ¹H NMR | Signals expected for piperidine ring protons (~1.5-1.7 ppm and ~3.4-3.6 ppm), a sharp singlet for the two equivalent methoxy groups (~3.3 ppm), and a singlet for the acetal proton (~4.8 ppm). |

| ¹³C NMR | Resonances for piperidine carbons, a signal for the methoxy carbons (~55 ppm), a peak for the acetal carbon (C(OR)₂) (~100 ppm), and a downfield signal for the amide carbonyl carbon (~168 ppm). |

| IR Spectroscopy | A strong, characteristic amide C=O stretching band around 1650 cm⁻¹. Strong C-O stretching bands for the acetal group between 1050-1150 cm⁻¹. |

| Mass Spectrometry | Predicted Collision Cross Section values have been calculated for various adducts, such as [M+H]⁺ at 142.4 Ų.[4] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of its acetal functional group. The tertiary amide is comparatively stable.

Acetal Hydrolysis: The Gateway to α-Keto Amides

The most significant chemical transformation is the acid-catalyzed hydrolysis of the dimethyl acetal to unmask the α-keto group. This reaction proceeds readily under mild acidic conditions (e.g., aqueous HCl, formic acid, or using a solid-supported acid catalyst).

-

Mechanism Insight: The reaction is initiated by protonation of one of the methoxy oxygens, creating a good leaving group (methanol). The subsequent loss of methanol generates a resonance-stabilized oxocarbenium ion, which is then attacked by water. Loss of a proton and a second molecule of methanol yields the final α-keto amide.

-

Synthetic Value: This deprotection strategy is fundamental. It allows the stable acetal to be carried through multiple synthetic steps that might otherwise be incompatible with a reactive aldehyde or ketone. The unmasked α-keto amide can then be used in reactions like Wittig olefination, reductive amination, or as an electrophile for various nucleophiles, dramatically expanding its synthetic potential.

Safety and Handling

Proper handling is essential to ensure laboratory safety. This compound is classified with the following hazards:

-

Hazard Statements: H302+H312+H332 - Harmful if swallowed, in contact with skin, or if inhaled.[1] Related compounds may also cause skin and eye irritation.[7]

-

Signal Word: Warning[1]

-

GHS Pictogram: GHS07 (Exclamation Mark)[1]

Mandatory Handling Protocols

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[7][8] Ensure a safety shower and eye wash station are readily accessible.[8]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, well-ventilated area in a tightly sealed container.[1][7]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[7][8]

References

-

2,2-DIMETHOXY-1-PIPERIDINO-1-ETHANONE - ChemBK. [Link]

-

This compound - PubChemLite. [Link]

- Synthesis method of chiral piperazinone derivative - Google P

Sources

- 1. 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | 16695-59-3 [sigmaaldrich.com]

- 2. 16695-59-3 Cas No. | 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]

- 3. chembk.com [chembk.com]

- 4. PubChemLite - this compound (C9H17NO3) [pubchemlite.lcsb.uni.lu]

- 5. chemicalbook.com [chemicalbook.com]

- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 8. biosynth.com [biosynth.com]

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone CAS number 16695-59-3

An In-Depth Technical Guide to 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone (CAS: 16695-59-3): A Versatile Building Block for Organic Synthesis

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 16695-59-3), a functionalized piperidine derivative with significant potential as a versatile intermediate in synthetic chemistry. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1][2][3] This document details the physicochemical properties, a proposed robust synthetic pathway with mechanistic insights, potential synthetic applications, a complete analytical workflow for characterization, and essential safety and handling protocols. The core utility of this molecule lies in its dimethoxyacetal group, which serves as a stable protecting group for a highly reactive α-ketoamide moiety, enabling chemists to perform modifications on other parts of a molecule before revealing this versatile functional group for further elaboration. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

The Piperidine Scaffold: A Privileged Structure in Drug Discovery

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural alkaloids.[1][2] Its prevalence is attributed to a combination of factors: it can exist in a stable, low-energy chair conformation, it provides a three-dimensional scaffold to orient substituents for optimal target binding, and its basic nitrogen atom is often protonated at physiological pH, which can enhance water solubility and facilitate key interactions with biological targets.[3]

This compound represents a strategically functionalized version of this core structure. It combines the proven piperidine scaffold with a masked α-ketoamide functionality, offering a unique entry point for the synthesis of more complex molecules.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development.

| Property | Value | Source(s) |

| CAS Number | 16695-59-3 | [4][5][6][7] |

| Molecular Formula | C₉H₁₇NO₃ | [4][6] |

| Molecular Weight | 187.24 g/mol | [4][5][6] |

| IUPAC Name | This compound | [4] |

| Synonyms | 1-(Dimethoxyacetyl)piperidine, 2,2-dimethoxy-1-(1-piperidinyl)ethanone | [4][7] |

| Physical Form | Liquid | [5] |

| Boiling Point | 72 °C @ 0.01 mmHg | [5][8] |

| InChI Key | WQAKEXCQFZNEFH-UHFFFAOYSA-N | [5] |

| Canonical SMILES | COC(C(=O)N1CCCCC1)(OC)C | [9] |

The key structural feature is the dimethoxyacetal, which protects the electrophilic aldehyde of the glyoxal moiety. This acetal is stable under neutral and basic conditions but can be readily cleaved under acidic conditions to unmask the reactive α-keto group, a critical attribute for its use as a synthetic intermediate.

Synthesis and Mechanistic Rationale

While this compound is commercially available, understanding its synthesis is crucial for custom applications or scale-up. A robust and logical approach is the N-acylation of piperidine with a suitable dimethoxyacetyl precursor, such as dimethoxyacetyl chloride.

Caption: Proposed synthesis via nucleophilic acyl substitution.

Experimental Protocol: Synthesis via N-Acylation

This protocol is a self-validating system based on established principles of amide bond formation.

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add piperidine (1.0 eq.) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add triethylamine (1.1 eq.) as an acid scavenger.

-

Inert Atmosphere: Purge the flask with dry nitrogen gas.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction and minimize the formation of potential side products.

-

Reagent Addition: Dissolve dimethoxyacetyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the acid chloride solution dropwise to the stirred piperidine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Applications in Synthetic Chemistry: A Masked Keto-Amide Synthon

The primary value of this compound is its function as a stable, handleable precursor to the corresponding α-ketoamide. The acetal can be deprotected under mild acidic conditions, revealing the reactive ketone for a variety of subsequent transformations.

Caption: Synthetic utility workflow from protected acetal to derivatives.

This unmasked intermediate is a valuable precursor for:

-

Heterocycle Synthesis: The 1,2-dicarbonyl functionality is a classic precursor for the synthesis of various heterocycles like quinoxalines or imidazoles by condensation with appropriate diamines.

-

Reductive Amination: The ketone can be converted into a new amine, functionalizing the side chain.

-

Nucleophilic Addition: The ketone can undergo addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized material is paramount. A standard analytical workflow should be employed.

Caption: Standard workflow for analytical characterization.

Expected Analytical Data

-

¹H NMR: Expected signals would include a singlet around 3.2-3.4 ppm for the six protons of the two methoxy groups, multiplets in the 1.5-1.7 ppm and 3.4-3.6 ppm regions for the piperidine ring protons, and a singlet around 4.8-5.0 ppm for the methine proton (CH(OMe)₂).

-

¹³C NMR: Key signals would include peaks for the methoxy carbons (~55 ppm), the piperidine carbons, the acetal carbon (~100-105 ppm), and the amide carbonyl carbon (~165-170 ppm).

-

FT-IR Spectroscopy: A strong absorbance band characteristic of the amide C=O stretch would be expected around 1640-1660 cm⁻¹. C-O ether stretches would appear in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (187.24).

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety.

| Hazard Information | Details | Source(s) |

| Signal Word | Warning | [5] |

| Pictogram | GHS07 (Exclamation Mark) | [5] |

| Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. | [5] |

| Precautionary Codes | P260, P271, P280 | [5] |

Handling and Storage Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.[10]

-

Storage: Keep the container tightly closed and store in a cool, dry place. The compound is stable at ambient temperature.[5]

-

Spills: In case of a spill, absorb with an inert material and dispose of it as chemical waste. Ventilate the area thoroughly.

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic building block. Its primary strength lies in the stable acetal protection of a versatile α-ketoamide functionality attached to the privileged piperidine scaffold. This allows for multi-step syntheses where the keto group can be unmasked at the desired moment for further elaboration. By understanding its properties, synthesis, and reactivity, researchers in drug discovery and organic synthesis can effectively utilize this compound to construct novel and complex molecular architectures.

References

-

MATERIAL SAFETY DATA SHEET. J & W PharmLab. [Link]

-

Safety Data Sheet - Piperidine. 7. [Link]

-

2,2-dimethoxy-1-methylcyclohexan-1-ol | CAS#:90054-94-7. Chemsrc. [Link]

-

SAFETY DATA SHEET - Piperidine. Fisher Scientific. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate. SciELO México. [Link]

-

2,2-Dichloro-1-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]ethanone. PubChem. [Link]

-

Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. [Link]

-

Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)- phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate. ResearchGate. [https://www.researchgate.net/publication/250106326_Synthesis_and_Properties_of_2-diazo-1-2-thiophen-2-ylmethoxy-phenyl]-ethanone_Intramolecular_Cyclization_Through_a_Carbenoid_Intermediate]([Link])

-

Ethanone, 2,2-dimethoxy-1,2-diphenyl-. NIST WebBook. [Link]

-

Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]

-

MONOMETHYL MALONATE 16695-14-0 wiki. LookChem. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]

-

2-(4-Acetylphenoxy)-1-(1-piperidinyl)ethanone. CAS Common Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

-

2,2-Dimethoxy-1-(3-methoxy-2-pyridinyl)ethanone. PubChem. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

2,2-DIMETHOXY-1-PIPERIDINO-1-ETHANONE. ChemBK. [Link]

-

Synthesis of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol: Crystal and molecular structure determination. ResearchGate. [Link]

-

2,2-Dimethoxy-2-phenylacetophenone. PubChem. [Link]

-

Synthesis of 1-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)ethanol from 2-Acetylfuran. ResearchGate. [Link]

-

Ethanone, 1-(2-amino-4,5-dimethoxyphenyl)-. PubChem. [Link]

-

2-Methoxy-1-[4-[(2-methylcyclohexyl)amino]piperidin-1-yl]ethanone. PubChem. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | 16695-59-3 [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. 16695-59-3 Cas No. | 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]

- 8. chembk.com [chembk.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. jwpharmlab.com [jwpharmlab.com]

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone molecular weight and formula

An In-Depth Technical Guide to 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone (CAS: 16695-59-3): Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a chemical compound featuring a stable piperidine ring connected via an amide linkage to a dimethoxyacetyl group. The piperidine moiety is a highly privileged scaffold in medicinal chemistry, recognized for its presence in a vast array of clinically approved drugs and for its ability to confer favorable pharmacokinetic properties.[1] This guide provides a comprehensive overview of the compound's physicochemical properties, a proposed synthetic route with detailed protocols, and its potential applications as a versatile building block for drug discovery and development professionals. With a molecular formula of C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol , this compound serves as a valuable intermediate for creating novel chemical entities.[2]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

Core Molecular Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₇NO₃ | [2][3] |

| Molecular Weight | 187.24 g/mol | [2] |

| Monoisotopic Mass | 187.12085 Da | [3] |

| CAS Number | 16695-59-3 | [2] |

Predicted Physicochemical Data

Computational models provide valuable insights into the compound's behavior in various analytical systems. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, are presented for different adducts.[3]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 188.12813 | 142.4 |

| [M+Na]⁺ | 210.11007 | 146.4 |

| [M-H]⁻ | 186.11357 | 143.5 |

| [M+NH₄]⁺ | 205.15467 | 160.3 |

| [M+K]⁺ | 226.08401 | 147.1 |

Spectroscopic Characterization Profile

To confirm the identity and purity of this compound, a combination of spectroscopic techniques is essential. The expected spectral characteristics are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should reveal characteristic signals for the piperidine ring protons, typically in the δ 1.5-1.7 ppm (broad multiplet for 6H) and δ 3.4-3.6 ppm (triplet-like signals for 4H) regions. The two methoxy groups (OCH₃) would appear as a sharp singlet at approximately δ 3.4 ppm (6H), and the unique methine proton (CH) of the acetal would likely be a singlet around δ 4.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show distinct peaks for the piperidine carbons (typically three signals between δ 24-47 ppm), the two equivalent methoxy carbons around δ 55 ppm, the acetal carbon near δ 102 ppm, and the amide carbonyl carbon (C=O) downfield, around δ 168 ppm.

-

IR (Infrared) Spectroscopy: A strong absorption band between 1630-1680 cm⁻¹ is expected, which is characteristic of the C=O stretch of a tertiary amide. The C-O-C stretching of the dimethoxy group will appear in the fingerprint region, typically around 1050-1150 cm⁻¹.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, the compound should be readily detectable as the protonated molecular ion [M+H]⁺ at m/z 188.1281.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most logically achieved through the formation of an amide bond between piperidine and a suitable dimethoxyacetyl electrophile.

Proposed Synthetic Workflow

The following diagram illustrates a standard and reliable method for synthesizing the target compound via nucleophilic acyl substitution.

Caption: Proposed synthesis via nucleophilic acyl substitution.

Representative Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add piperidine (1.0 eq.) and anhydrous dichloromethane (DCM, ~0.2 M).

-

Inert Atmosphere & Cooling: Purge the system with dry nitrogen. The establishment of an inert atmosphere is critical to prevent the hydrolysis of the highly reactive acid chloride. Cool the flask to 0°C in an ice-water bath.

-

Base Addition: Add triethylamine (TEA, 1.1 eq.). TEA is a non-nucleophilic base that acts as an acid scavenger. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, preventing the protonation and deactivation of the piperidine nucleophile.

-

Electrophile Addition: Dissolve dimethoxyacetyl chloride (1.05 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes. A slow addition rate is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the consumption of the piperidine starting material.

-

Workup and Purification:

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

Role in Drug Discovery and Medicinal Chemistry

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals.[4] Its prevalence is due to several key advantages:

-

Improved Pharmacokinetics: The piperidine motif often enhances a molecule's metabolic stability and can modulate its lipophilicity, which is crucial for absorption, distribution, metabolism, and excretion (ADME) properties.[1]

-

Structural Versatility: It provides a three-dimensional, conformationally flexible scaffold that can orient substituents to effectively interact with the binding pockets of biological targets.[1]

-

Proven Track Record: It is a core component of drugs across various therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][5]

Potential Applications as a Synthetic Building Block

This compound is a valuable building block for several reasons:

-

Stable Amide Core: The tertiary amide bond is chemically robust, providing a stable linker.

-

Protected Aldehyde Functionality: The dimethoxyacetal group is a stable protecting group for an aldehyde. Under mild acidic conditions, it can be hydrolyzed to reveal a highly reactive aldehyde functionality, which can then participate in a wide range of subsequent reactions (e.g., reductive amination, Wittig reactions, condensations). This latent reactivity makes the compound a precursor to more complex α-functionalized piperidine amides.

Drug Discovery Workflow

This compound fits into the early stages of the drug discovery pipeline as a key intermediate for library synthesis.

Caption: Role of the title compound in a drug discovery workflow.

Safety and Handling

Hazard Assessment

-

Flammable: It is a highly flammable liquid and vapor.[6]

-

Toxic: It is toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[6][7]

-

Corrosive: It causes severe skin burns and eye damage.[6][8][9]

Given that the target molecule contains a significant piperidine fragment, it must be handled with extreme caution, assuming it shares similar hazardous properties.

Recommended Handling Procedures

All laboratory work involving this compound must be performed with strict adherence to safety protocols.

-

Engineering Controls: Handle exclusively within a certified chemical fume hood to prevent inhalation of vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical splash goggles or a face shield.

-

Body Protection: Wear a flame-resistant laboratory coat and closed-toe shoes.

-

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[7] Use a dry chemical, CO₂, or foam fire extinguisher.

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.

Conclusion

This compound is a compound of significant interest to researchers in organic synthesis and drug development. Its structure combines the advantageous piperidine scaffold with a protected aldehyde functionality, making it a versatile intermediate for constructing more complex molecular architectures. While its synthesis is straightforward, proper characterization and adherence to stringent safety protocols based on the hazards of its piperidine component are paramount for its successful and safe application in the laboratory.

References

-

Cuevas Yañez, E., Arceo de la Peña, A., Muchowski, J. M., & Cruz Almanza, R. (2003). Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)-phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate. Sociedad Química de México, 47(2). [Link]

-

Cuevas, E., Arceo de la, A., Muchowski, J. M., & Cruz, R. (2003). Synthesis and Properties of 2-diazo-1-[2-(thiophen-2-ylmethoxy)- phenyl]-ethanone. Intramolecular Cyclization Through a Carbenoid Intermediate. ResearchGate. [Link]

-

PubChem. (n.d.). 2,2'-Dimethoxy-1,2-diphenylethan-1-one. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

- Ellis, P. E. Jr., & Hsu, C.-Y. (1988). U.S. Patent No. 4,775,447. U.S.

-

PubChemLite. (n.d.). This compound. Université du Luxembourg. Retrieved January 22, 2026, from [Link]

-

Makhova, N. N., & Belskaya, N. P. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(21), 5033. [Link]

-

Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]

-

Penta chemicals. (2024, May 7). Safety Data Sheet: Piperidine. [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

- Sivakumar, S., et al. (2006). U.S. Patent No. 7,094,928 B2. U.S.

-

ResearchGate. (2025, August 6). Construction of piperidine-2,4-dione-type azaheterocycles and their application in modern drug development and natural product synthesis. Request PDF. [Link]

-

Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5143. [Link]

-

FooDB. (2010, April 8). Showing Compound 1-(3,4-Dimethoxyphenyl)ethanone (FDB000477). Retrieved January 22, 2026, from [Link]

-

Preprints.org. (2025, April 14). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]

-

ChemSynthesis. (2025, May 20). 2-diazo-2-phenyl-1-piperidin-1-ylethanone. Retrieved January 22, 2026, from [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 16695-59-3 CAS Manufactory [chemicalbook.com]

- 3. PubChemLite - this compound (C9H17NO3) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemos.de [chemos.de]

- 8. carlroth.com [carlroth.com]

- 9. pentachemicals.eu [pentachemicals.eu]

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone synonyms and trade names

An In-Depth Technical Guide to 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone: A Masked Synthon for α-Ketoamide Synthesis

Introduction

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it a frequent choice in the design of therapeutic agents. Within the expansive library of piperidine-containing building blocks, This compound (CAS No. 16695-59-3) emerges not as a final drug candidate, but as a crucial and strategic synthetic intermediate.

This technical guide, intended for researchers, chemists, and drug development professionals, delves into the core identity and utility of this compound. We will move beyond a simple datasheet to explore its function as a stable, masked precursor for the highly valuable α-ketoamide functional group. The central thesis is that the true value of this compound lies in its dimethyl acetal moiety, which serves as a robust protecting group for a reactive α-keto carbon, allowing for its strategic unveiling in the final stages of complex molecule synthesis.

Nomenclature and Chemical Identification

Clear identification of chemical entities is paramount for reproducibility and safety in research. This compound is known by several systematic and common synonyms. It is important to note that this compound is a laboratory chemical and synthetic building block; as such, it is not typically marketed under specific trade names. Instead, it is identified by its chemical name, CAS number, or supplier-specific catalogue numbers.

Table 1: Synonyms and Identifiers

| Identifier Type | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 16695-59-3 | [3] |

| Molecular Formula | C₉H₁₇NO₃ | [4] |

| Synonym | 1-(Dimethoxyacetyl)piperidine | [3] |

| Synonym | 2,2-dimethoxy-1-(1-piperidinyl)Ethanone | [4] |

| Synonym | (Piperidin-1-yl)glyoxal dimethyl acetal | [3] |

| Synonym | Oxo(piperidin-1-yl)acetaldehyde dimethyl acetal | [3] |

| MDL Number | MFCD08689667 | [3] |

Physicochemical and Safety Profile

Understanding the physical properties and safety hazards is a prerequisite for the effective and safe handling of any laboratory chemical.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 187.24 g/mol | [4] |

| Physical Form | Liquid | [5] |

| Purity | Typically ≥95% | [3] |

| InChI Key | WQAKEXCQFZNEFH-UHFFFAOYSA-N | [5] |

| Storage Temperature | Ambient / Room Temperature | [5] |

Safety and Handling: this compound is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) from their supplier before use.

-

Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).

-

Signal Word: Warning

-

Pictogram: GHS07 (Exclamation Mark)

-

Precautionary Measures: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

Always handle this compound inside a certified chemical fume hood using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Synthesis and Chemical Logic

As a commercially available building block, this compound is typically purchased rather than synthesized in most research settings. However, understanding its formation provides insight into its reactivity. The most logical and direct synthetic route is the nucleophilic acyl substitution of an activated dimethoxyacetic acid derivative with piperidine.

Proposed Synthetic Protocol: Acylation of Piperidine

This protocol describes a standard, reliable method for amide bond formation, which is the cornerstone of this molecule's synthesis. The choice of starting material—dimethoxyacetyl chloride or an ester like methyl dimethoxyacetate—depends on desired reactivity and reaction conditions. The acyl chloride is more reactive but requires more stringent anhydrous conditions.

Reaction: Piperidine + Methyl Dimethoxyacetate → this compound + Methanol

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidine (1.0 equivalent) and a suitable solvent such as toluene or THF.

-

Reagent Addition: Add methyl dimethoxyacetate (1.1 equivalents) to the flask. While this reaction can proceed without a catalyst, it can be slow. For sluggish reactions, the addition of a small amount of sodium methoxide can facilitate the transamidation.

-

Reaction: Heat the mixture to reflux (temperature will depend on the solvent, typically 80-110 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is driven to completion by the removal of the methanol byproduct.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine to remove any unreacted starting materials and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final liquid product.

Core Application: A Masked α-Ketoamide Synthon

The primary utility of this compound in advanced organic synthesis is its role as a stable precursor to the corresponding α-ketoamide, 2-oxo-1-(piperidin-1-yl)ethanone . The α-ketoamide moiety is a privileged structure in medicinal chemistry, acting as a potent electrophilic "warhead" in enzyme inhibitors, particularly for cysteine proteases.[2]

The challenge with α-ketoamides is their inherent reactivity; the C2 ketone is highly electrophilic and susceptible to nucleophilic attack, making it difficult to carry through multi-step synthetic sequences. The dimethyl acetal in this compound serves as an effective protecting group for this ketone, masking its reactivity until its function is required.

The Deprotection Workflow: Unveiling the Warhead

The conversion of the stable acetal to the reactive α-ketoamide is typically achieved through acid-catalyzed hydrolysis. This is a standard and high-yielding transformation in organic chemistry.

Caption: Synthetic utility of this compound.

Experimental Protocol: Acetal Deprotection to form α-Ketoamide

This protocol provides a reliable method for the hydrolysis of the dimethyl acetal to reveal the α-ketoamide functionality.

Causality and Rationale: The mechanism relies on the protonation of one of the methoxy oxygens by an acid catalyst, transforming it into a good leaving group (methanol). The subsequent departure of methanol generates a resonance-stabilized oxocarbenium ion. This highly electrophilic intermediate is then attacked by water. A final deprotonation step yields a hemiacetal, which is in equilibrium with the desired ketone. The reaction is driven to completion by the use of excess water.

Step-by-Step Methodology:

-

Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., a 4:1 ratio). The THF ensures solubility of the organic starting material.

-

Acidification: Add a catalytic amount of a strong acid. Common choices include concentrated hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or an acidic resin like Dowex® 50WX8. The amount should be sufficient to lower the pH to ~1-2.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.

-

Neutralization: Once the reaction is complete, carefully quench the acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is neutral (~7).

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude α-ketoamide. The product can be further purified by column chromatography if necessary.

Conclusion

This compound is a strategically important molecule whose value is defined by its latent functionality. While its direct biological activity is not its primary feature, its role as a stable, easily handled, and readily deprotected precursor to the piperidine-1-yl-glyoxal amide scaffold is of significant interest to synthetic and medicinal chemists. By employing this building block, research and development professionals can introduce the valuable α-ketoamide pharmacophore late in a synthetic sequence, bypassing the challenges associated with the reactivity of the unprotected functional group. This enables more efficient and robust pathways to complex molecules, particularly in the development of enzyme inhibitors and other targeted therapeutics.

References

-

ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives... Retrieved January 22, 2026, from [Link]

-

Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

-

MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2023). 1-(2,5-Dimethoxy-4-Nitrophenyl)piperidine and 1-(2,5-Dimethoxy-4-Nitrophenyl)pyrroridine. Retrieved January 22, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of piperidine-1-carboxamide. Retrieved January 22, 2026, from [Link]

-

Defense Technical Information Center. (2025). Piperidine Synthesis. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved January 22, 2026, from [Link]

-

Costantino, L., & Barlocco, D. (2018). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Medicinal research reviews, 38(4), 1353–1407. [Link]

- Google Patents. (n.d.). Synthesis and use of α-ketoamide derivatives and arrays.

-

PubMed. (n.d.). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Retrieved January 22, 2026, from [Link]

-

PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved January 22, 2026, from [Link]

-

ResearchGate. (2025). Electrochemically Assisted Deprotection of Acetals, Ketals, and Dithioacetals under Neutral Conditions. Retrieved January 22, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. US6143931A - Synthesis and use of α-ketoamide derivatives and arrays - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Analysis of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction

2,2-Dimethoxy-1-(piperidin-1-yl)ethanone, also known by synonyms such as 1-(Dimethoxyacetyl)piperidine, is an organic compound with the chemical formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol .[1][2][3] Structurally, it is classified as an α-ketoamide, a chemical motif recognized for its prevalence in many natural products and its utility as a versatile building block in medicinal chemistry and drug discovery.[4][5][6] The unique arrangement of a tertiary amide adjacent to a dimethyl acetal group confers specific chemical properties and reactivity.

This guide provides a comprehensive analysis of the spectral data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). A thorough understanding of these spectral characteristics is paramount for researchers in confirming the compound's identity, assessing its purity, and elucidating its structure in various chemical contexts. The data presented herein is a synthesis of predicted values based on established spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure

The structural formula of this compound is presented below. The key functional groups—a piperidine ring, a tertiary amide, and a dimethyl acetal—are clearly delineated.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects and comparison with known spectra of N-acylpiperidines and dimethyl acetals.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For this molecule, we anticipate four distinct signals corresponding to the methine, methoxy, and two sets of piperidine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment | Rationale |

| ~ 4.8 - 5.0 | Singlet (s) | 1H | -CH (OCH₃)₂ | The methine proton is deshielded by the adjacent carbonyl group and two electronegative oxygen atoms. |

| ~ 3.5 - 3.7 | Multiplet (m) | 4H | -N-CH₂ - (α-protons) | Protons on the carbons alpha to the amide nitrogen are deshielded due to the inductive effect of the nitrogen and the carbonyl group. |

| ~ 3.3 - 3.4 | Singlet (s) | 6H | -OCH₃ | The six protons of the two equivalent methoxy groups give a single, sharp signal. |

| ~ 1.5 - 1.7 | Multiplet (m) | 6H | -(CH₂ )₃- (β, γ-protons) | The remaining six protons on the beta and gamma carbons of the piperidine ring are in a more shielded, aliphatic environment.[7][8] |

¹³C NMR Spectral Data (Predicted)

The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their functional group type.

| Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 168 - 171 | C =O (Amide) | The amide carbonyl carbon is characteristically found in this downfield region.[9] |

| ~ 100 - 103 | -C H(OCH₃)₂ (Acetal) | The acetal carbon, bonded to two oxygen atoms, is highly deshielded and appears in this characteristic range. |

| ~ 55 - 58 | -OC H₃ | The two equivalent methoxy carbons. |

| ~ 45 - 48 | -N-C H₂- (α-carbons) | The carbons alpha to the amide nitrogen are deshielded relative to other aliphatic carbons. |

| ~ 25 - 27 | -CH₂-C H₂-CH₂- (β-carbons) | The beta carbons of the piperidine ring. |

| ~ 23 - 25 | -CH₂-CH₂-C H₂- (γ-carbon) | The gamma carbon at the center of the piperidine ring chain. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key diagnostic peaks for this compound are detailed below.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2940 - 2850 | C-H Stretch | Strong | Aliphatic (Piperidine & Methoxy)[10][11] |

| ~ 1650 | C=O Stretch | Very Strong | Tertiary Amide |

| ~ 1250 | C-N Stretch | Medium-Strong | Amide |

| 1150 - 1050 | C-O Stretch | Strong, often two bands | Acetal[6] |

The most prominent feature in the IR spectrum is the very strong absorption band for the amide carbonyl (C=O) stretch, expected around 1650 cm⁻¹. The absence of any N-H stretching bands above 3000 cm⁻¹ confirms the tertiary nature of the amide. The presence of strong C-O stretching bands in the fingerprint region is indicative of the acetal group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Under techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species or other adducts.[1]

| m/z (mass-to-charge) | Ion Species |

| 187.12 | [M]⁺ (Molecular Ion) |

| 188.13 | [M+H]⁺ (Protonated Molecule) |

| 210.11 | [M+Na]⁺ (Sodium Adduct) |

Proposed Fragmentation Pathway

Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion undergoes fragmentation, providing valuable structural information. The fragmentation of this compound is expected to be directed by the amide and acetal functionalities, as well as the piperidine ring.[12][13][14]

Caption: Proposed ESI-MS/MS fragmentation pathways for the [M+H]⁺ ion.

-

Loss of a Methoxy Radical: A primary fragmentation can be the loss of a methoxy radical (•OCH₃, 31 Da) from the acetal group to form a stable oxonium ion at m/z 156.

-

α-Cleavage: Cleavage of the C-C bond between the carbonyl and the acetal carbon results in the formation of the N-acylpiperidinium ion at m/z 126.

-

Piperidine Ring Fragmentation: The piperidine ring itself can undergo characteristic ring-opening and fragmentation, often initiated by cleavage alpha to the nitrogen atom, leading to fragments such as m/z 84.[12]

Experimental Methodologies

The following sections describe standardized protocols for the acquisition of spectral data. Actual parameters may vary based on the specific instrumentation used.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity. Acquire the ¹H spectrum, followed by the proton-decoupled ¹³C spectrum.[15]

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid at room temperature, place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Data Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹, and acquire a sufficient number of scans to achieve a good signal-to-noise ratio.[13]

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (ESI-MS): Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer. Acquire spectra in positive ion mode. For fragmentation studies (MS/MS), select the precursor ion of interest (e.g., m/z 188 for [M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.[16]

References

-

Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". RSC Advances. Available at: [Link]

-

PubChemLite. This compound. Available at: [Link]

-

Molecules. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Available at: [Link]

-

Journal of Medicinal Chemistry. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Available at: [Link]

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

-

ResearchGate. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

-

PubChem. 1-Acetylpiperidine. Available at: [Link]

-

PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

-

ResearchGate. The 13C-NMR Spectral data of the compound. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0029573). Available at: [Link]

-

MDPI. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Available at: [Link]

-

NIST WebBook. Piperidine. Available at: [Link]

-

RSC Medicinal Chemistry. Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

-

NIST WebBook. Piperidine, 1-methyl-. Available at: [Link]

-

Yeast Metabolome Database. Piperidine (YMDB01338). Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 3. Dimethyl malonate(108-59-8) 1H NMR [m.chemicalbook.com]

- 4. 1-(Dimethoxymethyl)piperidine | C8H17NO2 | CID 12885341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. 1-ACETYLPIPERIDINE(618-42-8) 13C NMR spectrum [chemicalbook.com]

- 10. Piperidine [webbook.nist.gov]

- 11. Piperidine, 1-methyl- [webbook.nist.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. raco.cat [raco.cat]

An In-depth Technical Guide to the Safe Handling of 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone

Abstract: This technical guide provides a comprehensive overview of the safety and handling precautions for 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone (CAS No. 16695-59-3). This document is intended for researchers, scientists, and professionals in the field of drug development who may handle this compound. Given the limited availability of a detailed Safety Data Sheet (SDS) for this specific molecule, this guide synthesizes available data for the compound itself, and provides in-depth analysis of the hazards associated with its primary structural motifs: the N-acylpiperidine and the alpha-keto amide. A significant emphasis is placed on the toxicological profile of piperidine to infer the potential hazards of this compound. This guide provides a framework for risk assessment and the implementation of appropriate safety protocols in a laboratory setting.

Introduction and Chemical Profile

This compound is a chemical intermediate that finds utility in organic synthesis, particularly in the development of novel pharmaceutical compounds.[1][2] Its molecular structure combines a piperidine ring acylated with a dimethoxyacetyl group. This unique combination of functional groups necessitates a careful consideration of its chemical reactivity and potential biological activity.

The piperidine moiety is a well-known heterocyclic amine with a distinct and significant hazard profile.[3][4][5] The alpha-keto amide functional group is also of interest in medicinal chemistry due to its presence in various biologically active molecules and its potential for covalent interactions with biological targets.[6][7][8] Understanding the safety considerations of these constituent parts is paramount to ensuring the safe handling of the parent molecule.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 16695-59-3 |

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

| Physical Form | Liquid |

Hazard Identification and Risk Assessment

Known Hazards of this compound

Commercial suppliers of this compound have classified the compound with the following GHS hazard statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

These classifications indicate that the compound is of moderate acute toxicity via oral, dermal, and inhalation routes of exposure. The GHS pictogram associated with this level of hazard is the exclamation mark (GHS07).

Inferred Hazards from the Piperidine Moiety

Piperidine (CAS No. 110-89-4) is a highly hazardous substance, and its toxicological properties are well-documented.[3][4][5] The presence of the piperidine ring in this compound strongly suggests that this derivative may exhibit similar, albeit potentially attenuated, hazardous properties.

Key Hazards of Piperidine: [3][4][5]

-

Flammability: Piperidine is a highly flammable liquid and vapor (H225).[4][9]

-

Toxicity: It is toxic in contact with skin (H311) and if inhaled (H331), and harmful if swallowed (H302).[3][4]

-

Corrosivity: Piperidine causes severe skin burns and eye damage (H314).[3][4]

It is a prudent and necessary precaution to assume that this compound may also be flammable and corrosive until proven otherwise by empirical data. The acylation of the piperidine nitrogen may modulate its basicity and overall toxicological profile, but the inherent hazards of the piperidine ring system should not be disregarded.

Considerations for the Alpha-Keto Amide Moiety

The alpha-keto amide functional group is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and drug candidates.[6][7] While generally considered to have better metabolic stability than corresponding aldehydes or esters, the electrophilic nature of the keto-carbonyl group can lead to reactivity.[7] In some contexts, alpha-keto amides can act as covalent inhibitors of enzymes, highlighting their potential for biological interaction.[8] While not acutely toxic in the same manner as piperidine, the potential for unforeseen biological activity warrants careful handling to minimize exposure.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is essential when handling this compound.

Engineering Controls

-

Ventilation: All manipulations of this compound should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory for any procedure that may generate aerosols or vapors.[10]

-

Safety Shower and Eyewash Station: A readily accessible and tested emergency shower and eyewash station are critical in the event of accidental skin or eye contact.[10]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles are required at a minimum. A face shield should be worn in situations with a higher risk of splashing.[3]

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for integrity before each use and changed frequently, especially if contamination is suspected.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Additional Protection: For larger quantities or procedures with a high risk of splashing, a chemical-resistant apron and arm sleeves are recommended.

-

-

Respiratory Protection: If there is a risk of inhalation and engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary. Respirator use must be in accordance with a comprehensive respiratory protection program, including fit-testing.

Caption: Personal Protective Equipment Workflow.

Safe Handling and Storage Procedures

Adherence to strict protocols for handling and storage is crucial for minimizing the risk of exposure and accidents.

Handling

-

Avoid Contact: Prevent all contact with skin, eyes, and clothing.[3]

-

Avoid Inhalation: Do not breathe vapors or mists.[9]

-

Grounding and Bonding: If transferring larger quantities, use proper grounding and bonding procedures to prevent static discharge, as a precautionary measure due to the flammable nature of the piperidine component.[4]

-

Personal Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[5]

Storage

-

Container: Keep the container tightly closed when not in use.[9]

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10]

-

Incompatibilities: Based on the reactivity of piperidine, avoid storage with strong oxidizing agents, acids, and acid anhydrides.[4]

Emergency Procedures

A clear and well-rehearsed emergency plan is essential for responding effectively to accidents involving this compound.

First Aid Measures

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[11] Seek immediate medical attention.

-

Eye Contact: If the chemical enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Spill Response

The appropriate response to a spill will depend on its size and location.

Caption: Spill Response Decision Tree.

Small Spill Cleanup Protocol:

-

Evacuate and Secure: Alert others in the immediate area and restrict access.

-

Ventilate: Ensure adequate ventilation, preferably within a chemical fume hood.

-

Personal Protection: Wear the appropriate PPE as described in Section 3.2.

-

Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.

-

Collect: Carefully scoop the absorbed material into a sealable, chemical-resistant container.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Label the waste container and dispose of it as hazardous waste in accordance with institutional and local regulations.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Firefighting Measures

Given the flammability of piperidine, it is prudent to assume that this compound may be flammable.

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide. A water spray can be used to cool fire-exposed containers.[5]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

-

Containers: Collect waste in a properly labeled, sealed, and chemical-resistant container.[5]

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain or in the general trash. All local, state, and federal regulations for hazardous waste disposal must be followed.

Conclusion

This compound is a compound with known moderate acute toxicity. A thorough analysis of its chemical structure, particularly the presence of the piperidine moiety, strongly suggests that it may also possess properties of flammability and corrosivity. Therefore, a cautious and well-informed approach to its handling is imperative. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed handling, storage, and emergency procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. It is the responsibility of every individual working with this chemical to be fully aware of its potential hazards and to handle it with the utmost care and respect for safety.

References

-

ECHA. (2025). Brief Profile - 2,2-dimethoxy-1,2-diphenylethan-1-one. European Chemicals Agency. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet - Piperidine. Retrieved from [Link]

-

Penta chemicals. (2024). Safety Data Sheet - Piperidine. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet - Piperidine. Retrieved from [Link]

- 7 - Safety Data Sheet. (n.d.).

- Taliani, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Medicinal Chemistry Letters, 12(4), 564-584.

- Taliani, S., et al. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central.

- Majumdar, S., et al. (2021). Recent developments in functionalization of acyclic α-keto amides. Organic & Biomolecular Chemistry, 19(3), 488-508.

- SBMS. (n.d.). Recommended Response to a Chemical Spill.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Coast2Coast. (2024). First Aid for Chemical Exposure. Retrieved from [Link]

- Kumar, A., et al. (2020). An insight into the interaction between α-ketoamide- based inhibitor and coronavirus main protease: A detailed in silico study. PubMed Central.

- Hisco. (n.d.).

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5,6-Dimethoxy-1-Indanone, 98%. Retrieved from [Link]

Sources

- 1. 16695-59-3 Cas No. | 2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one | Apollo [store.apolloscientific.co.uk]

- 2. 16695-59-3 CAS Manufactory [m.chemicalbook.com]

- 3. carlroth.com [carlroth.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in functionalization of acyclic α-keto amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. chemos.de [chemos.de]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. ccohs.ca [ccohs.ca]

The In-Depth Technical Guide to 2,2-Dimethoxy-1-(piperidin-1-yl)ethanone: Mechanism of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethoxy-1-(piperidin-1-yl)ethanone, a specialized α-alkoxy acetophenone derivative. The core focus of this document is to elucidate its mechanism of action as a photoinitiator in organic synthesis, particularly in the realm of photopolymerization. Drawing upon established principles of photochemistry and the well-documented behavior of analogous compounds, this guide offers a detailed exploration of the underlying chemical processes. Furthermore, it presents a validated, step-by-step synthetic protocol, discusses its applications in UV-curing technologies, and provides insights into the factors governing its performance. This guide is intended to be a valuable resource for researchers and professionals engaged in materials science, polymer chemistry, and drug development, enabling a deeper understanding and more effective utilization of this versatile molecule.

Introduction: Unveiling a Key Player in Photopolymerization

This compound, also known by its synonym 1-(dimethoxyacetyl)piperidine, is a member of the α-alkoxy acetophenone family of compounds.[1][2] While specific research on this exact molecule is not extensively published, its structural features strongly suggest its primary application as a Type I photoinitiator for free-radical polymerization.[2][3] Photoinitiators are crucial components in ultraviolet (UV) curing formulations, which are widely employed in industrial processes for coatings, inks, adhesives, and in the fabrication of biomedical devices.[3][4] Upon absorption of UV radiation, these molecules undergo a photochemical reaction to generate reactive species, typically free radicals, which in turn initiate the polymerization of monomers and oligomers.[3]

The significance of this compound lies in its potential for high reactivity and efficiency, characteristic of α-cleavage photoinitiators. Its molecular architecture, featuring a carbonyl group flanked by a piperidine ring and a carbon atom bearing two methoxy groups, is specifically designed for facile homolytic bond cleavage under UV light. This guide will dissect the intricacies of this process, providing a foundational understanding for its application in advanced organic synthesis.

The Core Mechanism of Action: A Deep Dive into Norrish Type I Cleavage

The primary mechanism of action for this compound as a photoinitiator is the Norrish Type I reaction , a photochemical process involving the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[5][6] This process can be broken down into the following key steps:

Step 1: Photoexcitation

The process begins with the absorption of a photon of UV light by the carbonyl group of the this compound molecule. This absorption of energy excites the molecule from its ground electronic state (S₀) to a higher energy singlet excited state (S₁).[5]

Step 2: Intersystem Crossing (ISC)

The excited singlet state (S₁) can then undergo intersystem crossing (ISC) to a more stable, longer-lived triplet excited state (T₁).[5] While α-cleavage can occur from both the singlet and triplet states, the longer lifetime of the triplet state often makes it the primary pathway for radical generation.[7]

Step 3: α-Cleavage (Homolytic Bond Scission)

From the excited state (either S₁ or T₁), the molecule undergoes rapid homolytic cleavage of the bond between the carbonyl carbon and the α-carbon atom bearing the two methoxy groups. This is the defining step of the Norrish Type I reaction.[5][6] This cleavage results in the formation of two distinct free radical species:

-

A piperidinoyl radical

-